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3-(5-Chloro-2-methoxyphenyl)prop-2-enoic acid Documentation Hub

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  • Product: 3-(5-Chloro-2-methoxyphenyl)prop-2-enoic acid
  • CAS: 60719-66-6

Core Science & Biosynthesis

Foundational

Targeting Angiogenesis with Chloro-Methoxy Substituted Cinnamic Acids: A Technical Guide

Executive Summary This technical guide evaluates the pharmacological potential of Chloro-Methoxy Substituted Cinnamic Acids (CM-SCAs) as novel anti-angiogenic agents. While cinnamic acid scaffolds are well-documented for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the pharmacological potential of Chloro-Methoxy Substituted Cinnamic Acids (CM-SCAs) as novel anti-angiogenic agents. While cinnamic acid scaffolds are well-documented for their antitumor properties, the specific strategic substitution of chlorine (lipophilic/metabolic modulator) and methoxy (hydrogen bond acceptor/donor) groups offers a synergistic approach to optimizing bioavailability and potency. This guide outlines the Structure-Activity Relationship (SAR) rationale, mechanistic pathways (VEGFR2/MMP inhibition), and a validated experimental framework for synthesizing and testing these compounds.

Part 1: Chemical Basis & SAR Rationale

The optimization of the cinnamic acid pharmacophore relies on fine-tuning the phenyl ring substituents to enhance interaction with the ATP-binding pocket of receptor tyrosine kinases (RTKs) like VEGFR2.

The Scaffold: Cinnamic Acid

The


-unsaturated carboxylic acid moiety serves as a Michael acceptor, potentially forming covalent interactions with cysteine residues in target enzymes, while the phenyl ring provides the necessary hydrophobic core.
The Chloro-Methoxy Advantage
  • Chloro-Substitution (Cl): typically at the para- or meta- position.

    • Effect: Increases lipophilicity (

      
      ), facilitating membrane permeability. The chlorine atom also fills hydrophobic pockets within the enzyme active site (e.g., VEGFR2 hydrophobic region II) and blocks metabolic oxidation at susceptible ring positions (metabolic stability).
      
  • Methoxy-Substitution (OCH

    
    ):  typically at the ortho- or meta- position.
    
    • Effect: Acts as a weak hydrogen bond acceptor. In the context of kinase inhibition, methoxy groups often interact with the "hinge region" of the kinase, mimicking the adenine ring of ATP.

Table 1: Predicted SAR Properties of Key Analogs

Compound CodeSubstitution PatternPredicted

Target Interaction Potential
CM-CA-01 4-Chloro-3-methoxy3.2High (Hydrophobic fit + H-bond)
CM-CA-02 3-Chloro-4-methoxy3.1Moderate (Steric clash risk)
CM-CA-03 2-Chloro-4-methoxy2.9High (Ortho-Cl restricts rotation)

Part 2: Mechanistic Pathways

The anti-angiogenic activity of CM-SCAs is hypothesized to occur via a dual-mechanism blockade:

  • Primary Axis (VEGF/VEGFR2): Direct inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR2) phosphorylation, preventing the downstream signaling cascade (PI3K/Akt/mTOR) responsible for endothelial cell proliferation.

  • Secondary Axis (ECM Remodeling): Downregulation of Matrix Metalloproteinases (MMP-2 and MMP-9), preventing the degradation of the extracellular matrix required for capillary sprouting.

Signaling Pathway Visualization

VEGF_Pathway CM_SCA Chloro-Methoxy Cinnamic Acid VEGFR2 VEGFR2 (Receptor Tyrosine Kinase) CM_SCA->VEGFR2 Inhibits (ATP Pocket) VEGF VEGF Ligand VEGF->VEGFR2 Activates PI3K PI3K VEGFR2->PI3K AKT Akt (PKB) PI3K->AKT mTOR mTOR AKT->mTOR HIF1a HIF-1α mTOR->HIF1a Upregulates Angiogenesis Angiogenesis (Cell Proliferation/Migration) mTOR->Angiogenesis HIF1a->VEGF Feedback Loop MMP MMP-2 / MMP-9 HIF1a->MMP MMP->Angiogenesis ECM Degradation

Caption: Proposed mechanism of action where Chloro-Methoxy Cinnamic Acids inhibit VEGFR2 phosphorylation and downstream mTOR/HIF-1α signaling.

Part 3: Experimental Framework & Protocols

To validate the "potential" of these compounds, a rigorous three-phase workflow is required: Synthesis, In Vitro Screening, and In Vivo Validation.

Phase I: Synthesis (Knoevenagel Condensation)

The most robust method for synthesizing substituted cinnamic acids is the Knoevenagel condensation of the corresponding benzaldehyde with malonic acid.

Protocol:

  • Reagents: 4-chloro-3-methoxybenzaldehyde (10 mmol), Malonic acid (12 mmol), Pyridine (30 mL), Piperidine (0.5 mL).

  • Reaction: Reflux the mixture at 100°C for 4–6 hours. Monitor via TLC (30% Ethyl Acetate in Hexane).

  • Workup: Pour the cooled reaction mixture into ice-cold HCl (100 mL, 2M) to precipitate the acid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to achieve >98% purity (verify via HPLC).

Phase II: In Vitro Validation (HUVEC Tube Formation)

The "Tube Formation Assay" on Matrigel is the gold standard in vitro assay for angiogenesis.

Protocol:

  • Preparation: Thaw Matrigel at 4°C overnight. Coat 96-well plates with 50 µL/well and polymerize at 37°C for 30 mins.

  • Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at

    
     cells/well.
    
  • Treatment: Treat cells with CM-SCAs (1, 5, 10, 50 µM) and a positive control (e.g., Sunitinib).

  • Incubation: Incubate for 6–18 hours at 37°C, 5% CO

    
    .
    
  • Analysis: Stain with Calcein-AM. Image using fluorescence microscopy. Quantify "total tube length" and "number of junctions" using ImageJ (Angiogenesis Analyzer plugin).

Phase III: In Vivo Validation (CAM Assay)

The Chick Chorioallantoic Membrane (CAM) assay provides a rapid, cost-effective in vivo model.

Protocol:

  • Incubation: Incubate fertilized chicken eggs at 37°C/60% humidity.

  • Windowing: On Day 8, create a small window in the eggshell to expose the CAM.

  • Treatment: Apply a filter disc containing the CM-SCA (10–50 µ g/disc ) onto the vascularized membrane. Use VEGF (100 ng) as an inducer.

  • Observation: Reseal eggs and incubate for 48 hours.

  • Quantification: Excise the membrane, fix in formalin, and count secondary/tertiary vessel branch points under a stereomicroscope.

Workflow Visualization

Experimental_Workflow Synth Synthesis (Knoevenagel) Char Characterization (NMR, HPLC) Synth->Char HUVEC In Vitro: HUVEC Tube Formation Char->HUVEC Purity >98% CAM In Vivo: CAM Assay (Vessel Counting) HUVEC->CAM IC50 < 10µM Lead Lead Candidate Selection CAM->Lead >50% Inhibition

Caption: Step-by-step validation workflow from chemical synthesis to lead candidate selection.

References

  • Adisakwattana, S., et al. (2004). "Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Jeong, J.W., et al. (2015). "Cinnamic aldehyde suppresses hypoxia-induced angiogenesis via inhibition of hypoxia-inducible factor-1α expression during tumor progression." Biochemical Pharmacology. Link

  • De Cicco, P., et al. (2019). "Evaluation of Angiogenesis Assays." Methods in Molecular Biology. Link

  • Pontiki, E., & Hadjipavlou-Litina, D. (2019). "Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies." Molecules. Link

  • Nagle, A.A., et al. (2022). "Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies." Biointerface Research in Applied Chemistry. Link

Sources

Exploratory

Safety data sheet (SDS) and toxicity of 3-(5-Chloro-2-methoxyphenyl)prop-2-enoic acid

This technical guide provides a comprehensive safety and toxicological assessment of 3-(5-Chloro-2-methoxyphenyl)prop-2-enoic acid , a specialized intermediate used in medicinal chemistry. Chemical Identification & Prope...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety and toxicological assessment of 3-(5-Chloro-2-methoxyphenyl)prop-2-enoic acid , a specialized intermediate used in medicinal chemistry.

Chemical Identification & Properties

Compound Name: 3-(5-Chloro-2-methoxyphenyl)prop-2-enoic acid Synonyms: 5-Chloro-2-methoxycinnamic acid; (E)-3-(5-chloro-2-methoxyphenyl)acrylic acid CAS Number: 90798-07-5 Molecular Formula: C₁₀H₉ClO₃ Molecular Weight: 212.63 g/mol

Physicochemical Profile
PropertyValue / DescriptionSource/Note
Appearance White to off-white crystalline solidAnalogous cinnamates
Melting Point 180–220 °C (Predicted)Experimental data unavailable in public domain; based on 4-chlorocinnamic acid (248°C) and 2-methoxycinnamic acid (182°C).[1]
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in waterCarboxylic acid functionality
pKa ~4.5 (Carboxylic acid)Predicted based on cinnamic acid (pKa 4.44)
LogP ~2.5–3.0Lipophilic due to chloro/methoxy substitution

Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on the structure-activity relationship (SAR) of substituted cinnamic acids, this compound is classified as a Category 2 Irritant.

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation 2Causes skin irritation.[2]H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.[3][4]H319
STOT - Single Exposure 3May cause respiratory irritation.[3][4][5]H335
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][5][6][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][5][8] Remove contact lenses if present and easy to do.[3][5][6][8] Continue rinsing.[3][5][6][8][9]

Toxicological Assessment

Direct toxicological data for CAS 90798-07-5 is limited. The following assessment is derived from Read-Across methodologies using structural analogs: 2-Methoxycinnamic acid (CAS 6099-03-2) and 4-Chlorocinnamic acid (CAS 1615-02-7).

Acute Toxicity
  • Oral (LD50): Predicted > 2000 mg/kg (Rat). Cinnamic acid derivatives generally exhibit low acute oral toxicity.

  • Dermal: No specific data; standard irritant precautions apply.

  • Inhalation: High concentrations of dust may cause mucosal irritation (H335).

Metabolic Fate & Bioactivity

Upon ingestion, cinnamic acid derivatives typically undergo Beta-oxidation (shortening of the side chain) or Glycine conjugation in the liver.

  • Primary Metabolite: 5-Chloro-2-methoxybenzoic acid (excreted as a glycine conjugate).

  • Sensitization Potential: Acrylates and cinnamates can act as Michael Acceptors, potentially forming covalent bonds with cysteine residues in proteins, leading to skin sensitization (allergic contact dermatitis) in susceptible individuals.

Carcinogenicity & Mutagenicity
  • Ames Test: Predicted Negative (based on lack of genotoxicity in simple cinnamates).

  • IARC Classification: Not listed.

Synthesis & Experimental Context

This compound is frequently synthesized via the Knoevenagel Condensation , a classic C-C bond-forming reaction.

Synthesis Workflow

Reagents: 5-Chloro-2-methoxybenzaldehyde (CAS 7035-09-8) + Malonic Acid. Catalyst: Piperidine / Pyridine. Conditions: Reflux in Ethanol or Pyridine.

SynthesisPathway Precursor 5-Chloro-2-methoxybenzaldehyde (CAS 7035-09-8) Intermediate Knoevenagel Intermediate Precursor->Intermediate Piperidine/Pyridine Reflux Reagent Malonic Acid Reagent->Intermediate Decarboxylation Decarboxylation (-CO2) Intermediate->Decarboxylation Product 3-(5-Chloro-2-methoxyphenyl) prop-2-enoic acid (CAS 90798-07-5) Decarboxylation->Product

Figure 1: Standard synthetic route via Knoevenagel condensation. The reaction involves nucleophilic attack followed by dehydration and thermal decarboxylation.

Safe Handling & Emergency Protocols

Engineering Controls
  • Ventilation: Use only in a chemical fume hood to prevent inhalation of dusts.

  • Containment: Weigh solids in a glovebox or static-free hood if fine powder generation is likely.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Eyes Chemical Safety GogglesPrevent ocular damage from acidic dusts (H319).[1]
Hands Nitrile Gloves (>0.11mm)Standard protection against organic acids.
Respiratory N95 (if outside hood)Protection against particulate irritation (H335).
Emergency Decision Logic

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhal Inhalation Type->Inhal EyeAction Rinse 15 min (Lift lids) Eye->EyeAction SkinAction Wash soap/water Remove clothes Skin->SkinAction InhalAction Fresh Air Support Breathing Inhal->InhalAction Medical Seek Medical Attention (Show SDS) EyeAction->Medical SkinAction->Medical InhalAction->Medical

Figure 2: Immediate response workflow for exposure incidents.

References

  • Santa Cruz Biotechnology. 3-(5-Chloro-2-methoxyphenyl)prop-2-enoic acid (CAS 90798-07-5).Link

  • Sigma-Aldrich. Safety Data Sheet: 2-Methoxycinnamic acid (Analog Read-Across).Link

  • PubChem. Compound Summary: 5-Chloro-2-methoxybenzoic acid (Metabolite/Precursor).Link

  • Fisher Scientific. Material Safety Data Sheet: 4-Chlorocinnamic acid.Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Purification of 5-chloro-2-methoxycinnamic acid via Recrystallization

Abstract This comprehensive guide provides detailed application notes and protocols for the purification of 5-chloro-2-methoxycinnamic acid using recrystallization techniques. Tailored for researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 5-chloro-2-methoxycinnamic acid using recrystallization techniques. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles of solvent selection, offers a predicted solubility profile for the target compound, and presents step-by-step methodologies for both single-solvent and mixed-solvent recrystallization. By integrating theoretical principles with practical, field-proven insights, this guide aims to equip the user with the necessary knowledge to achieve high-purity 5-chloro-2-methoxycinnamic acid.

Introduction to Recrystallization for the Purification of Cinnamic Acid Derivatives

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1] The fundamental principle of recrystallization is based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[2] Conversely, impurities should either be highly soluble at all temperatures or sparingly soluble even at high temperatures.

Cinnamic acids and their derivatives are a class of organic compounds that often lend themselves well to purification by recrystallization.[3] The presence of the carboxylic acid functional group, along with other substituents on the aromatic ring, dictates their polarity and solubility characteristics. For 5-chloro-2-methoxycinnamic acid, the chlorine atom and the methoxy group introduce additional electronic and steric factors that influence its interaction with various solvents.

This guide will provide a systematic approach to selecting an appropriate solvent system for the recrystallization of 5-chloro-2-methoxycinnamic acid and will detail the experimental procedures to carry out the purification effectively.

The Critical Role of Solvent Selection

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent for the recrystallization of 5-chloro-2-methoxycinnamic acid should possess the following characteristics:

  • High dissolving power for the target compound at elevated temperatures.

  • Low dissolving power for the target compound at low temperatures. This ensures maximum recovery of the purified product upon cooling.

  • Favorable solubility profile for impurities. Impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble even at high temperatures (to be removed by hot filtration).

  • Chemical inertness. The solvent should not react with 5-chloro-2-methoxycinnamic acid.

  • Volatility. The solvent should be sufficiently volatile to be easily removed from the purified crystals.

  • Safety. The solvent should have a low toxicity and flammability profile.

  • Cost-effectiveness. For larger-scale purifications, the cost of the solvent can be a significant factor.

The principle of "like dissolves like" is a useful starting point for solvent selection. 5-chloro-2-methoxycinnamic acid possesses both polar (carboxylic acid, methoxy group) and non-polar (aromatic ring, chlorine atom) characteristics, suggesting that solvents of intermediate polarity may be suitable.

Predicted Solubility Profile of 5-chloro-2-methoxycinnamic acid

Table 1: Predicted Solubility Profile and Properties of Potential Recrystallization Solvents

SolventPredicted Solubility (at 25 °C)Predicted Solubility (at boiling point)Boiling Point (°C)Polarity (Relative)Notes
Water Very LowLow100HighLikely a poor solvent on its own, but may be useful as an anti-solvent in a mixed-solvent system.[6]
Methanol ModerateHigh65HighGood potential as a primary solvent.[5]
Ethanol ModerateHigh78HighSimilar to methanol, a promising candidate.[4]
Acetone HighVery High56MediumMay be too good of a solvent at room temperature, leading to poor recovery.
Ethyl Acetate ModerateHigh77MediumA good candidate for a single-solvent recrystallization.
Toluene LowModerate111LowMay be suitable, but the higher boiling point requires careful handling.
Hexane Very LowVery Low69LowLikely to be a good anti-solvent in a mixed-solvent system.
Chloroform ModerateHigh61MediumA potential solvent, but its use is often discouraged due to safety concerns.[5]

Disclaimer: This table presents a predicted solubility profile based on theoretical principles and data from related compounds. Experimental verification is essential for developing an optimized recrystallization protocol.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for 5-chloro-2-methoxycinnamic acid and all solvents used.

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently screen a range of solvents to identify the most promising candidates for recrystallization.

Materials:

  • Crude 5-chloro-2-methoxycinnamic acid

  • Test tubes

  • A selection of solvents from Table 1

  • Hot plate or heating mantle

  • Stirring rods

  • Ice bath

Procedure:

  • Place approximately 50-100 mg of crude 5-chloro-2-methoxycinnamic acid into separate test tubes.

  • Add a small amount (e.g., 0.5 mL) of a solvent to a test tube at room temperature and agitate to assess solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube while stirring until the solvent boils.

  • If the compound dissolves completely upon heating, cool the test tube to room temperature and then in an ice bath to observe crystal formation.

  • An ideal solvent will show low solubility at room temperature, complete solubility at its boiling point, and significant crystal formation upon cooling.

  • Record your observations for each solvent tested.

Protocol 2: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with the desired temperature-dependent solubility has been identified.

Materials:

  • Crude 5-chloro-2-methoxycinnamic acid

  • Erlenmeyer flasks

  • Selected recrystallization solvent

  • Hot plate or heating mantle

  • Boiling chips or a magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 5-chloro-2-methoxycinnamic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of 5-chloro-2-methoxycinnamic acid.

Protocol 3: Mixed-Solvent Recrystallization

This protocol is employed when no single solvent meets all the criteria for a good recrystallization solvent. A pair of miscible solvents is used: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "anti-solvent").[6]

Materials:

  • Crude 5-chloro-2-methoxycinnamic acid

  • Erlenmeyer flasks

  • A "good" solvent (e.g., ethanol or ethyl acetate)

  • A "bad" solvent (e.g., water or hexane)

  • Hot plate or heating mantle

  • Boiling chips or a magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude 5-chloro-2-methoxycinnamic acid in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent recrystallization protocol.

Visualization of Workflows

Solvent Selection Workflow

Solvent_Selection start Start: Crude 5-chloro-2-methoxycinnamic acid test_solvents Test solubility in a range of solvents at room temperature start->test_solvents insoluble_rt Insoluble or sparingly soluble? test_solvents->insoluble_rt  Yes soluble_rt Soluble at room temperature test_solvents->soluble_rt  No heat_solvent Heat to boiling insoluble_rt->heat_solvent consider_mixed Consider for mixed-solvent system (good solvent) soluble_rt->consider_mixed dissolves_hot Dissolves completely? heat_solvent->dissolves_hot  Yes insoluble_hot Insoluble when hot heat_solvent->insoluble_hot  No cool_solution Cool to room temperature, then ice bath dissolves_hot->cool_solution poor_solvent Unsuitable solvent insoluble_hot->poor_solvent consider_anti Consider for mixed-solvent system (anti-solvent) insoluble_hot->consider_anti crystals_form Crystals form? cool_solution->crystals_form  Yes no_crystals No or poor crystal formation cool_solution->no_crystals  No ideal_solvent Ideal single solvent identified crystals_form->ideal_solvent no_crystals->consider_mixed

Caption: Workflow for selecting a suitable recrystallization solvent.

Recrystallization Protocol Workflow

Recrystallization_Protocol start Start: Crude Compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slowly cool to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry crystals wash->dry end Pure 5-chloro-2-methoxycinnamic acid dry->end

Caption: General workflow for the recrystallization protocol.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.
Oiling out - The boiling point of the solvent is higher than the melting point of the compound.- The compound is precipitating too quickly from a mixed-solvent system.- Use a lower-boiling solvent.- Reheat the solution and add more of the "good" solvent before cooling again slowly.
Low recovery of purified product - Too much solvent was used.- The crystals were washed with solvent that was not cold enough.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the wash solvent is ice-cold.- Ensure the filtration apparatus is pre-warmed.
Product is still impure - The cooling process was too rapid, trapping impurities.- The chosen solvent did not effectively separate the impurities.- Allow the solution to cool more slowly.- Repeat the recrystallization with a different solvent or a mixed-solvent system.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • Mota, F., Queimada, A., Pinho, S., & Macedo, E. (2008). Solubility of trans-Cinnamic Acid in Mixed Solvents. Industrial & Engineering Chemistry Research, 47(15), 5182–5189.
  • E-Century Chemicals. (2024, May 14). Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry. Retrieved from [Link]

  • MDPI. (2026, February 18). Eco-Friendly Synthesis of 2-Styryl-benzo[d][2][4]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. Retrieved from [Link]

  • ACS Publications. (2009, April 15). Synthesis and Structure−Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-methoxybenzoate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Chloromethyl)-2-methoxybenzoic acid. PubChem. Retrieved from [Link]

  • ChemBK. (2024, April 9). 5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • PharmaCompass. (n.d.). 5-Chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • Taylor & Francis Online. (2012, July 18). Isolation of a new bioactive cinnamic acid derivative from the whole plant of Viola betonicifolia. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.2.4.3F: Mixed Solvents. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted aldehyde from 5-chloro-2-methoxycinnamic acid crude product

[1][2] Topic: Removal of Unreacted 5-Chloro-2-Methoxybenzaldehyde from Crude Product Document ID: TSC-PUR-05CL-2OME Last Updated: February 25, 2026 Audience: Medicinal Chemists, Process Development Scientists[1][2] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Topic: Removal of Unreacted 5-Chloro-2-Methoxybenzaldehyde from Crude Product Document ID: TSC-PUR-05CL-2OME Last Updated: February 25, 2026 Audience: Medicinal Chemists, Process Development Scientists[1][2]

Executive Summary & Chemical Context

In the synthesis of 5-chloro-2-methoxycinnamic acid (typically via Knoevenagel condensation of 5-chloro-2-methoxybenzaldehyde and malonic acid), unreacted aldehyde is the most persistent impurity.[1][2]

This guide provides a tiered purification strategy based on the distinct physicochemical properties of the two species:

  • Target Molecule (Acid):

    
    , solid, soluble in aqueous base.[2]
    
  • Impurity (Aldehyde): Neutral/Weakly acidic, lipophilic, forms water-soluble bisulfite adducts.[1][2]

Diagnostic Check: Before proceeding, confirm the presence of aldehyde via TLC (using a 2,4-DNP stain for rapid aldehyde visualization) or


 NMR (look for the distinct aldehyde proton singlet at 

ppm).

Tier 1: The "Gold Standard" Acid-Base Extraction[1]

This is the most robust method for bulk separation.[2] It relies on the acidity of the carboxylic acid group to move the product into the aqueous phase, leaving the non-acidic aldehyde in the organic phase.

The Mechanism
  • Step A (Basification): The cinnamic acid is deprotonated by a weak base (

    
    ), forming a water-soluble sodium salt. The aldehyde remains neutral and stays in the organic layer.
    
  • Step B (Wash): The organic wash removes the aldehyde.

  • Step C (Acidification): Strong acid (

    
    ) reprotonates the carboxylate, precipitating the purified product.
    
Experimental Protocol
StepActionCritical Technical Note
1 Dissolution Dissolve the crude solid in Saturated Aqueous

. Use ~10 mL per gram of crude.
2 Extraction Wash the aqueous solution with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

volume).[2]
3 Separation Separate layers.[2] Keep the Aqueous Layer .[2]
4 Acidification Cool the aqueous layer to

. Slowly add

dropwise with stirring until pH reaches

.
5 Isolation Filter the resulting white precipitate.[2] Wash with cold water.[2]
Workflow Visualization

AcidBaseExtraction Start Crude Mixture (Acid + Aldehyde) Step1 Dissolve in Sat. NaHCO3 (aq) Start->Step1 Step2 Wash with Organic Solvent (EtOAc or DCM) Step1->Step2 Separation Phase Separation Step2->Separation OrgLayer Organic Layer (Contains Aldehyde) Separation->OrgLayer Top Layer (if EtOAc) AqLayer Aqueous Layer (Contains Product Salt) Separation->AqLayer Bottom Layer (if EtOAc) Waste Discard Organic Waste OrgLayer->Waste Acidify Acidify with 6M HCl (pH < 2) AqLayer->Acidify Precipitate Precipitate Forms Acidify->Precipitate Final Pure 5-Chloro-2-methoxycinnamic Acid Precipitate->Final Filter & Dry

Figure 1: Logical flow for separating acidic product from neutral impurity.[1][2]

Tier 2: Bisulfite Scavenging (Polishing Step)

If the acid-base extraction is insufficient (or if you prefer to keep the product in an organic solution for the next step), use sodium bisulfite. This chemically targets the aldehyde carbonyl group.[2][3]

The Mechanism


The aldehyde forms a water-soluble sulfonate adduct, which is easily washed away.[1]
Experimental Protocol
  • Preparation: Dissolve the crude material in a water-immiscible solvent (e.g., EtOAc).[2]

  • Wash: Shake the organic layer vigorously with 40% Aqueous Sodium Bisulfite (

    
    )  solution.[2]
    
    • Note: Sterically hindered aldehydes (like 2-methoxy substituted ones) react slower.[1][2] Allow 5–10 minutes of contact time in the separatory funnel.

  • Separation: The aldehyde adduct moves to the aqueous layer.[2]

  • Final Wash: Wash the organic layer with water, then brine, to remove residual salts.[2]

Tier 3: Recrystallization (Final Purity)

Recrystallization is the final polish to remove non-aldehyde impurities and improve crystal morphology.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water ~3:1High Dissolve in hot EtOH; add hot water until turbid; cool slowly.[1][2] Standard for cinnamic acids.
Methanol / Water ~4:1High Similar to EtOH but often yields sharper crystals.[2]
Toluene PureMedium Good for removing highly non-polar impurities. Requires heating to boiling (

).[2]

Troubleshooting & FAQs

Q1: Upon acidification in Tier 1, my product is "oiling out" instead of crystallizing. What happened?

  • Cause: The product precipitated too quickly, trapping impurities (which lower the melting point), or the temperature was too high.

  • Solution: Re-dissolve the oil by heating the aqueous mixture gently. Allow it to cool very slowly to room temperature with vigorous stirring. Scratch the glass or add a seed crystal of pure acid if available.

Q2: I can still smell the aldehyde after purification.

  • Insight: Aldehydes have extremely low odor detection thresholds (often ppb range).[2] A faint smell does not necessarily indicate significant chemical impurity.[2]

  • Verification: Do not rely on smell. Run a TLC or NMR.[2] If the aldehyde peak is absent in NMR, the product is likely >98% pure.

Q3: Why not use NaOH instead of


 for the extraction? 
  • Reasoning: While NaOH works, it is a strong base.[2][4] If your crude product contains any phenolic impurities (common if the starting material demethylated), NaOH will deprotonate them, pulling them into the aqueous layer alongside your product.

    
     is too weak to deprotonate phenols (
    
    
    
    ), ensuring better selectivity for the carboxylic acid (
    
    
    ).[2]

Q4: The bisulfite wash formed a solid precipitate at the interface.

  • Explanation: The bisulfite-aldehyde adduct might be insoluble in the specific water/organic mix you are using.[1][2]

  • Fix: Filter the mixture through a Celite pad to remove the solid adduct before separating the layers.

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed.[2] Purification of Carboxylic Acids. Longman Scientific & Technical, 1989.[1][2]

  • Organic Syntheses , Coll. Vol. 4, p.730 (1963).[2] 3,4-Dimethoxycinnamic Acid (Analogous procedure demonstrating Knoevenagel workup). [Link]

  • PubChem Compound Summary , trans-2-Methoxycinnamic acid. National Center for Biotechnology Information.[2] [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shifts of Vinyl Protons in 3-(5-Chloro-2-methoxyphenyl)prop-2-enoic Acid

This guide provides an in-depth analysis of the ¹H NMR spectral characteristics of the vinyl protons in 3-(5-Chloro-2-methoxyphenyl)prop-2-enoic acid. Designed for researchers and professionals in drug development and ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectral characteristics of the vinyl protons in 3-(5-Chloro-2-methoxyphenyl)prop-2-enoic acid. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple data sheet, offering a comparative analysis grounded in the fundamental principles of nuclear magnetic resonance spectroscopy. We will dissect the electronic and spatial influences of the aromatic substituents to predict and understand the chemical shifts and coupling constants of the key vinyl protons.

Introduction: The Structural Significance of Cinnamic Acids

3-(5-Chloro-2-methoxyphenyl)prop-2-enoic acid belongs to the cinnamic acid family, a class of compounds widely investigated for their diverse biological activities. The precise structural elucidation of these molecules is paramount for understanding their function and for quality control in synthesis. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the electronic environment of each proton in the molecule. The vinyl protons, in particular, offer a clear window into the molecule's stereochemistry and the electronic effects transmitted from the substituted phenyl ring.

Theoretical Analysis: Predicting Vinyl Proton Resonances

The chemical shifts (δ) of the two vinyl protons, Hα and Hβ, in the propenoic acid chain are highly sensitive to their chemical environment. In the parent trans-cinnamic acid, these protons typically resonate as doublets in the regions of δ 6.3-6.7 ppm for Hα and δ 7.2-7.6 ppm for Hβ.[1] The introduction of substituents on the phenyl ring alters the electron density throughout the conjugated π-system, thereby shielding or deshielding these protons and shifting their resonance frequencies.

Molecular Structure and Key Protons

Below is the structure of (E)-3-(5-Chloro-2-methoxyphenyl)prop-2-enoic acid, highlighting the vinyl protons Hα and Hβ. The (E)-isomer (trans) is generally the more thermodynamically stable and commonly synthesized form.

Caption: Structure of (E)-3-(5-Chloro-2-methoxyphenyl)prop-2-enoic acid with vinyl protons labeled.

The substituents on the phenyl ring—a methoxy (-OCH₃) group at the C2 (ortho) position and a chlorine (-Cl) atom at the C5 (meta) position relative to the propenoic acid chain—exert competing electronic effects.

  • 2-Methoxy Group (-OCH₃): This is a powerful electron-donating group (EDG) primarily through its positive mesomeric (+M) or resonance effect. It increases electron density in the aromatic ring, particularly at the ortho and para positions. This shielding effect is expected to push the resonance of Hβ to a lower chemical shift (upfield).

  • 5-Chloro Group (-Cl): Chlorine is an electronegative atom, exerting a strong electron-withdrawing inductive effect (-I), which deshields nearby protons.[2][3] It also has a weak, opposing +M effect due to its lone pairs. Since it is meta to the side chain, its inductive effect will dominate, leading to a downfield shift (deshielding) of Hβ.

The chemical shift of Hα is primarily influenced by the powerful deshielding effect of the adjacent carbonyl group of the carboxylic acid.[4] However, it is also secondarily affected by the electronic changes transmitted through the π-system from the phenyl ring.

A Data-Driven Comparative Analysis

To accurately predict the chemical shifts for our target molecule, we can compare it with experimental data from similarly substituted cinnamic acids. The following table presents ¹H NMR data for relevant analogs, all recorded in DMSO-d₆, which is the ideal solvent for observing the acidic proton as well.

CompoundHα Chemical Shift (δ, ppm)Hβ Chemical Shift (δ, ppm)Coupling Constant (³Jαβ, Hz)
trans-Cinnamic Acid6.417.5016.0
trans-2-Chlorocinnamic Acid6.567.8816.0
trans-3-Chlorocinnamic Acid6.607.5616.0
trans-3-Methoxycinnamic Acid6.557.5616.0
trans-4-Methoxycinnamic Acid6.287.5016.0
Predicted: (E)-3-(5-Chloro-2-methoxyphenyl)prop-2-enoic Acid ~6.5 - 6.7 ~7.8 - 8.0 ~16
Data for analogs sourced from reference[3][5].

Analysis of Trends:

  • Hβ Shift: The Hβ proton, being directly attached to the carbon adjacent to the phenyl ring, is most sensitive to substituent effects. In trans-2-chlorocinnamic acid, the ortho-chloro group strongly deshields Hβ, shifting it significantly downfield to 7.88 ppm. Conversely, a para-methoxy group in trans-4-methoxycinnamic acid shields Hα, shifting it upfield to 6.28 ppm, while Hβ remains similar to the parent compound.

  • Hα Shift: The Hα proton shows less variation but is still affected. Electron-withdrawing groups tend to cause a slight downfield shift.

  • Prediction for the Target Molecule: In our target molecule, the ortho-methoxy group will donate electron density, but the ortho position is also sterically hindered. More importantly, the Hβ proton is cis to the bulky substituted phenyl ring, which can have a deshielding effect. The meta-chloro group will exert a deshielding inductive pull. The combined deshielding effects, particularly the steric and electronic influence from the ortho position, are expected to dominate, pushing the Hβ chemical shift significantly downfield, likely into the δ 7.8 - 8.0 ppm range, similar to the 2-chloro analog. The Hα proton is predicted to be in the δ 6.5 - 6.7 ppm range.

The Decisive Role of the Coupling Constant (³J)

The magnitude of the coupling constant between Hα and Hβ (³Jαβ) is diagnostic of the alkene stereochemistry.

  • A large coupling constant, typically in the range of 12-18 Hz , confirms a trans or (E)-configuration.[1]

  • A smaller coupling constant, around 7-12 Hz , indicates a cis or (Z)-configuration.

All the analogs in the table exhibit a coupling constant of ~16 Hz, confirming their (E)-stereochemistry. We can confidently predict a similar value of ~16 Hz for 3-(5-Chloro-2-methoxyphenyl)prop-2-enoic acid, which would appear as a pair of doublets for Hα and Hβ.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality, verifiable ¹H NMR spectrum of the title compound, the following protocol is recommended. This protocol is designed as a self-validating system, ensuring accuracy and reproducibility.

Workflow for NMR Sample Preparation and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Weigh 5-10 mg of sample B Transfer to a clean vial A->B C Add ~0.7 mL of DMSO-d₆ B->C D Vortex until fully dissolved C->D E Filter into NMR tube D->E F Insert sample and lock on DMSO-d₆ signal E->F G Shim magnet coils for homogeneity F->G H Acquire spectrum (e.g., 16 scans) G->H I Apply Fourier Transform H->I J Phase correction I->J K Baseline correction J->K L Calibrate spectrum to residual DMSO peak (δ 2.50 ppm) K->L M Integrate peaks and measure coupling constants L->M

Sources

Comparative

A Researcher's Guide to a Clear View: Deciphering Cinnamic Acid Derivatives with FTIR Spectroscopy

For researchers, scientists, and drug development professionals working with cinnamic acid and its derivatives, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for structural elucidation and quali...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with cinnamic acid and its derivatives, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for structural elucidation and quality control. These aromatic carboxylic acids, with their characteristic alkene moiety, present a unique spectroscopic fingerprint. This guide provides an in-depth comparison of the FTIR characteristic peaks for the carboxylic acid and alkene functional groups within this class of compounds, supported by experimental data and protocols to ensure accurate and reproducible results.

The Vibrational Language of Cinnamic Acid Derivatives

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These vibrational frequencies are highly characteristic of the functional groups present, offering a direct window into the molecular structure. In cinnamic acid derivatives, the two most prominent functional groups, the carboxylic acid and the alkene, give rise to a series of distinct and identifiable peaks.

The Carboxylic Acid Signature: A Tale of Hydrogen Bonding

The carboxylic acid group (-COOH) is a primary focus in the FTIR analysis of cinnamic acid derivatives. Its spectral features are dominated by the presence of strong intermolecular hydrogen bonding, which significantly influences the position and shape of its characteristic absorption bands.

A hallmark of the carboxylic acid group is the exceptionally broad O-H stretching vibration, which typically appears as a wide absorption band between 2500 and 3300 cm⁻¹.[1][2][3] This broadening is a direct consequence of the hydrogen-bonded dimers that carboxylic acids readily form in the solid state and in concentrated solutions.[1][2] This broad O-H absorption often overlaps with the sharper C-H stretching vibrations, creating a distinctive and easily recognizable pattern.[1][2]

The carbonyl (C=O) stretch of the carboxylic acid is another key diagnostic peak. It presents as a strong and sharp absorption band. In saturated aliphatic carboxylic acids, this peak is typically found in the 1700-1725 cm⁻¹ region.[4] However, in cinnamic acid and its derivatives, conjugation of the carbonyl group with the carbon-carbon double bond and the aromatic ring shifts this peak to a lower wavenumber, generally appearing in the 1680-1710 cm⁻¹ range.[5][6] For trans-cinnamic acid specifically, this peak is often observed at approximately 1680 cm⁻¹.[6][7]

The carbon-oxygen (C-O) single bond stretching vibration, coupled with O-H in-plane bending, provides further confirmation of the carboxylic acid group. This absorption typically appears as a medium to strong band in the 1210-1320 cm⁻¹ region.[1][8][9]

Table 1: Comparison of Characteristic FTIR Peaks for the Carboxylic Acid Group in Cinnamic Acid Derivatives

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Appearance in Cinnamic Acid DerivativesCausality Behind Peak Characteristics
O-H Stretch 2500 - 3300Very broad, strong intensityExtensive intermolecular hydrogen bonding in carboxylic acid dimers.[1][2]
C=O Stretch 1680 - 1710Strong, sharp intensityConjugation with the alkene and aromatic ring lowers the bond order and vibrational frequency.[5][6]
C-O Stretch 1210 - 1320Medium to strong intensityStretching of the carbon-oxygen single bond, often coupled with O-H bending.[1][9]
O-H Bend 1395 - 1440 & 910 - 950Medium intensity, can be broadOut-of-plane and in-plane bending of the hydroxyl group.[1][9]

The Alkene Signature: Evidence of Unsaturation

The presence of a carbon-carbon double bond (C=C) in the side chain of cinnamic acid derivatives gives rise to another set of characteristic FTIR peaks, confirming the unsaturated nature of these compounds.

The C=C stretching vibration in alkenes typically appears in the region of 1620-1680 cm⁻¹.[10][11] In cinnamic acid, this peak is often observed around 1630 cm⁻¹, clearly distinct from the C=O stretch.[6] The intensity of the C=C stretching band can vary depending on the substitution pattern around the double bond.

The stretching vibrations of the vinyl (=C-H) bonds are also diagnostic, appearing at wavenumbers slightly higher than those of alkyl C-H bonds, typically in the 3000-3100 cm⁻¹ range.[10][11] These peaks are usually of medium to weak intensity and can sometimes be observed as shoulders on the broader O-H absorption of the carboxylic acid group.[6]

Finally, the out-of-plane bending vibrations of the =C-H bonds, often referred to as "wags," are strong and can be found in the 650-1000 cm⁻¹ region.[10][11] The exact position of these bands can provide information about the stereochemistry of the double bond (cis vs. trans). For trans-disubstituted alkenes like trans-cinnamic acid, a strong out-of-plane bend is typically observed around 980 cm⁻¹.[12]

Table 2: Comparison of Characteristic FTIR Peaks for the Alkene Group in Cinnamic Acid Derivatives

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Appearance in Cinnamic Acid DerivativesCausality Behind Peak Characteristics
=C-H Stretch 3000 - 3100Medium to weak, sharp intensityStretching of the sp² hybridized carbon-hydrogen bond, which is stronger than an sp³ C-H bond.[10]
C=C Stretch 1620 - 1680Medium to weak intensityStretching of the carbon-carbon double bond.[6][10]
=C-H Bend (out-of-plane) 650 - 1000Strong intensityBending of the vinyl C-H bonds out of the plane of the double bond. The position is indicative of substitution.[11]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum of a cinnamic acid derivative, the following step-by-step methodology using the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

Instrumentation:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Record a background spectrum to account for any atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid cinnamic acid derivative powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.

  • Data Acquisition: Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹. The data is typically collected in the 4000-400 cm⁻¹ range.[13]

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: After the measurement, clean the ATR crystal thoroughly to remove all traces of the sample.

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis Clean_Crystal 1. Clean ATR Crystal Background_Scan 2. Record Background Clean_Crystal->Background_Scan Apply_Sample 3. Apply Sample Background_Scan->Apply_Sample Apply_Pressure 4. Apply Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum 5. Acquire Spectrum Apply_Pressure->Acquire_Spectrum Process_Data 6. Process Data Acquire_Spectrum->Process_Data Clean_Crystal_Post 7. Clean Crystal Process_Data->Clean_Crystal_Post

Caption: Experimental workflow for FTIR analysis using an ATR accessory.

Visualizing the Key Vibrational Modes

The following diagram illustrates the key functional groups in a generalized cinnamic acid derivative and their characteristic vibrational modes that are identifiable by FTIR spectroscopy.

Caption: Key functional groups and their FTIR vibrational modes in cinnamic acid derivatives.

By understanding these characteristic peaks and employing a robust experimental protocol, researchers can confidently utilize FTIR spectroscopy for the qualitative analysis of cinnamic acid and its derivatives, ensuring the integrity and purity of their compounds.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.).
  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). In Chemistry LibreTexts.
  • IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. (2023, May 24).
  • 21.3: Spectroscopy of Carboxylic Acids. (2020, May 30). In Chemistry LibreTexts.
  • Synthesis of Cinnamic Acid from Benzoin Extract Using Sulfuric Acid as a Catalyst. (2025, August 26). Indonesian Journal of Chemical Science and Technology (IJCST).
  • INFRARED SPECTROSCOPY. (n.d.). St.
  • Spectroscopic Features of Carboxylic Acids. (n.d.).
  • Interpreting Infrared Spectra. (n.d.). Specac Ltd.
  • The C=O Bond, Part III: Carboxylic Acids. (2020, December 20). Spectroscopy Online.
  • 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. (n.d.). Doc Brown's Chemistry.
  • Encapsulation of Cinnamic Acid on Plant-Based Proteins: Evaluation by HPLC, DSC and FTIR-
  • FTIR investigation of the O-H⋯Xe interaction in simple carboxylic acids in solid xenon. (2012, August 9).
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry.
  • Spectroscopic analysis comparison of different cinnamic acid deriv
  • Spectroscopic analysis of cinnamic acid using quantum chemical calculations. (2025, August 9).
  • Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. (2025, October 31). MDPI.
  • Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. (2022, June 28). PMC.
  • An In-depth Technical Guide to the Spectroscopic Analysis of Cinnamic Acid. (n.d.). Benchchem.
  • The photodimerisation of trans-cinnamic acid and its derivatives: a study by vibrational microspectroscopy. (2000, November 1). PubMed.
  • trans-Cinnamic acid(140-10-3) IR1. (n.d.). ChemicalBook.
  • Trans-Cinnamic Acid. (n.d.). SpectraBase.
  • FTIR spectrum of Cinnamic acid. (n.d.).
  • IR Spectra for Carboxylic Acid | Detailed Guide. (2024, October 11). Echemi.
  • Encapsulation of Cinnamic Acid on Plant-Based Proteins: Evaluation by HPLC, DSC and FTIR-ATR. (2025, October 15).
  • The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. (2025, August 8).
  • The Infrared Spectroscopy of Alkenes. (2020, December 20). Spectroscopy Online.
  • IR Spectroscopy Tutorial: Alkenes. (n.d.).
  • INFRARED SPECTROSCOPY. (n.d.). St.
  • Spectroscopy of Carboxylic Acid Derivatives. (2020, February 7).
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). In Chemistry LibreTexts.
  • Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. (2021, October 15). PMC.

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Maxima of Cinnamic Acid Derivatives: A Focus on 3-(5-Chloro-2-methoxyphenyl)prop-2-enoic acid

In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. Among the suite of analytical techniques employed, UV-Visible (UV-Vis) spectrosco...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. Among the suite of analytical techniques employed, UV-Visible (UV-Vis) spectroscopy remains a cornerstone for its simplicity, sensitivity, and the wealth of structural information it provides for compounds containing chromophores. This guide offers a comparative analysis of the UV-Vis absorption maxima (λmax) of 3-(5-Chloro-2-methoxyphenyl)prop-2-enoic acid, a substituted cinnamic acid derivative. While experimental data for this specific molecule is not widely published, we can predict its spectral characteristics based on a thorough examination of structurally related analogs. This guide will delve into the theoretical underpinnings of its UV-Vis absorption, compare it with known cinnamic acid derivatives, and provide a robust experimental protocol for its determination.

The Significance of UV-Vis Spectroscopy for Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of organic compounds that feature a phenyl group attached to an acrylic acid moiety. This extended system of conjugation gives rise to strong UV absorption, making UV-Vis spectroscopy an invaluable tool for their identification and quantification. The position of the absorption maximum (λmax) is highly sensitive to the nature and position of substituents on the aromatic ring, providing crucial insights into the electronic structure of the molecule.

Comparative Analysis of UV-Vis Absorption Maxima

The UV-Vis absorption maxima of cinnamic acid derivatives are primarily influenced by electronic transitions within the conjugated π-system. Substituents on the aromatic ring can modulate the energy of these transitions, leading to shifts in the λmax. Electron-donating groups, such as methoxy (-OCH3) and hydroxyl (-OH) groups, typically cause a bathochromic shift (a shift to longer wavelengths), while electron-withdrawing groups can have a more complex effect.

To predict the λmax of 3-(5-Chloro-2-methoxyphenyl)prop-2-enoic acid, we will compare it with the known absorption maxima of its parent compound, cinnamic acid, and other relevant derivatives. The solvent used for analysis significantly impacts the λmax; therefore, we will standardize our comparison to methanol where possible.[1]

CompoundStructureSubstituentsExpected Effect on λmaxλmax (nm) in Methanol
Cinnamic AcidC6H5CH=CHCOOHNoneBaseline~273[1]
2-Methoxycinnamic acid2-CH3O-C6H4CH=CHCOOH2-MethoxyBathochromic shift~310
4-Chlorocinnamic acid4-Cl-C6H4CH=CHCOOH4-ChloroBathochromic shift~282
3-(5-Chloro-2-methoxyphenyl)prop-2-enoic acid 5-Cl, 2-CH3O-C6H4CH=CHCOOH 5-Chloro, 2-Methoxy Combined bathochromic shift Predicted: ~315-325

Rationale for Prediction:

  • The 2-methoxy group is a strong electron-donating group that will cause a significant bathochromic shift compared to cinnamic acid, similar to that observed in 2-methoxycinnamic acid.

  • The 5-chloro group is an electron-withdrawing group but is known to cause a slight bathochromic shift when substituting on a benzene ring.

  • The combined effect of these two substituents is predicted to result in a λmax that is slightly longer than that of 2-methoxycinnamic acid alone.

Experimental Protocol for Determining UV-Vis Absorption Maxima

This protocol provides a standardized method for determining the UV-Vis absorption maxima of a cinnamic acid derivative.

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

Materials:

  • Sample of 3-(5-Chloro-2-methoxyphenyl)prop-2-enoic acid

  • Spectroscopic grade methanol

  • Volumetric flasks (10 mL, 100 mL)

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

Procedure:

  • Preparation of Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of the compound.

    • Dissolve the compound in a 100 mL volumetric flask with spectroscopic grade methanol.

    • Ensure the compound is fully dissolved by gentle sonication if necessary.

  • Preparation of Working Solution (10 µg/mL):

    • Pipette 10 mL of the stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with spectroscopic grade methanol.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelength range to 200-400 nm.[1]

  • Baseline Correction:

    • Fill a quartz cuvette with spectroscopic grade methanol (the blank).

    • Place the cuvette in the reference beam holder.

    • Fill another quartz cuvette with the blank and place it in the sample beam holder.

    • Run a baseline scan to correct for any absorbance from the solvent and the cuvette.

  • Sample Analysis:

    • Rinse a quartz cuvette with the working solution and then fill it.

    • Place the sample cuvette in the sample beam holder.

    • Run the spectral scan.

  • Data Analysis:

    • The resulting spectrum will show absorbance as a function of wavelength.

    • The wavelength at which the highest absorbance is recorded is the λmax.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation weigh Weigh 10 mg of Compound dissolve Dissolve in 100 mL Methanol (Stock) weigh->dissolve dilute Dilute 10 mL of Stock to 100 mL (Working) dissolve->dilute setup Set Spectrophotometer (200-400 nm) dilute->setup baseline Run Baseline with Methanol Blank setup->baseline scan Scan Working Solution baseline->scan analyze Identify Wavelength of Maximum Absorbance (λmax) scan->analyze

Caption: Experimental workflow for determining the UV-Vis absorption maximum.

Understanding the Mechanistic Basis of Absorption Shifts

The absorption of UV light by cinnamic acid derivatives corresponds to a π → π* electronic transition. The energy required for this transition is inversely proportional to the wavelength of the absorbed light. Substituents on the phenyl ring can alter the energy gap between the π (highest occupied molecular orbital, HOMO) and π* (lowest unoccupied molecular orbital, LUMO) energy levels.

  • Electron-donating groups (e.g., -OCH3): These groups increase the electron density of the aromatic ring through resonance, raising the energy of the HOMO. This reduces the HOMO-LUMO energy gap, requiring less energy (longer wavelength) for the transition, resulting in a bathochromic shift.[2]

  • Electron-withdrawing groups (e.g., -Cl): While halogens are deactivating due to their inductive effect, they are also ortho, para-directing due to resonance. The lone pairs on the chlorine atom can participate in resonance, which can lead to a slight bathochromic shift.

The interplay of these electronic effects from multiple substituents determines the final position of the λmax.

The Critical Role of Solvent Selection

The choice of solvent can significantly influence the UV-Vis spectrum of a compound, a phenomenon known as solvatochromism.[3] Polar solvents can interact with the ground and excited states of the molecule to different extents, altering the energy of the electronic transition. For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic shift.[4][5] It is therefore crucial to report the solvent used when stating a λmax value to ensure reproducibility and accurate comparisons.

Conclusion

While a definitive experimental value for the UV-Vis absorption maximum of 3-(5-Chloro-2-methoxyphenyl)prop-2-enoic acid requires empirical determination, a scientifically sound prediction can be made based on the analysis of its structural analogs. We predict a λmax in the range of 315-325 nm in methanol, primarily due to the strong electron-donating effect of the 2-methoxy group. The provided experimental protocol offers a robust framework for the accurate measurement of this value. A comprehensive understanding of substituent effects and solvent polarity is essential for the correct interpretation of UV-Vis spectra in the characterization of novel compounds.

References

  • Gür, M., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Journal of Molecular Structure, 1234, 130168. [Link]

  • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Amrita Vishwa Vidyapeetham. [Link]

  • The Organic Chemistry Tutor. (2022, September 30). Effect of solvent on UV absorption maxima_ λmax [Video]. YouTube. [Link]

  • Mandal, K. K. (n.d.). ULTRAVIOLET SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 3-(5-Chloro-2-methoxyphenyl)prop-2-enoic acid

[1][2] Executive Summary & Chemical Profile Effective disposal of 3-(5-Chloro-2-methoxyphenyl)prop-2-enoic acid (also known as 5-Chloro-2-methoxycinnamic acid) requires strict adherence to halogenated waste protocols .[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile

Effective disposal of 3-(5-Chloro-2-methoxyphenyl)prop-2-enoic acid (also known as 5-Chloro-2-methoxycinnamic acid) requires strict adherence to halogenated waste protocols .[1][2] Unlike standard organic acids, the presence of the chlorine atom on the phenyl ring dictates specific incineration requirements to prevent the formation of dioxins and furans during thermal destruction.[1]

This guide outlines a self-validating disposal workflow designed to ensure regulatory compliance (RCRA/EPA) and personnel safety.

Chemical Identity & Hazard Data
ParameterSpecification
Chemical Name 3-(5-Chloro-2-methoxyphenyl)prop-2-enoic acid
CAS Number 90798-07-5
Molecular Formula C₁₀H₉ClO₃
Physical State Solid (White to off-white powder)
Acidity (pKa) ~4.5 (Carboxylic acid)
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), STOT-SE (H335)
Waste Class Halogenated Organic / Acidic

Waste Characterization Strategy

The most common compliance failure with this compound is misclassifying it as generic "Organic Acid Waste."[2] Because it contains chlorine, it must be segregated into halogenated waste streams.[1][2]

The "Halogen Rule" (Critical Logic)

Standard incineration of non-halogenated waste occurs at lower temperatures.[2] If chlorinated compounds are introduced into these non-halogenated streams, incomplete combustion can release toxic byproducts.[1] Therefore, this compound requires a high-temperature halogenated waste stream .[1]

Decision Matrix: Waste Segregation

The following logic flow ensures the material ends up in the correct container.

WasteSegregation Start Waste Material Generated StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder/Filter Cake) StateCheck->SolidPath Dry LiquidPath Liquid (Solution/Mother Liquor) StateCheck->LiquidPath Dissolved SolidBin BIN A: Hazardous Solid Waste (Label: Halogenated Organic Solid) SolidPath->SolidBin SolventCheck Solvent Composition? LiquidPath->SolventCheck HaloSolvent Contains Halogenated Solvents (DCM, Chloroform) SolventCheck->HaloSolvent Mixed NonHaloSolvent Non-Halogenated Solvents (Methanol, Ethyl Acetate) SolventCheck->NonHaloSolvent Dissolved In LiquidBin BIN B: Halogenated Solvent Waste (High BTU Incineration) HaloSolvent->LiquidBin NonHaloSolvent->LiquidBin *CONTAMINATED BY SOLUTE* Note CRITICAL: Even if the solvent is non-halogenated (e.g., Ethanol), the presence of the chlorinated solute forces the ENTIRE mixture into the Halogenated Waste stream. NonHaloSolvent->Note Note->LiquidBin

Figure 1: Segregation logic emphasizing that the solute determines the waste class, overriding the solvent's classification.

Operational Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Compound)

Applicable to: Expired reagents, weighing boat residues, spill cleanup solids.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[2] Avoid metal containers due to potential corrosion from residual acidity.[2]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid" [2][3]

    • Constituents: "3-(5-Chloro-2-methoxyphenyl)prop-2-enoic acid"[1][2]

    • Hazard Checkbox: [x] Irritant [x] Toxic

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates) or strong bases in the solid waste bin to prevent exothermic reactions.[2]

Scenario B: Disposal of Liquid Waste (Solutions)

Applicable to: Reaction mixtures, HPLC effluent, mother liquors.[1]

  • Compatibility Check: Ensure the solution pH is between 3 and 10. If the solution is extremely acidic (pH < 2), neutralize slowly with Sodium Bicarbonate before adding to the waste carboy to prevent gas evolution inside the container.[1]

  • Container Selection: Amber glass or HDPE carboy (solvent compatible).

  • The "Halogenated" Rule:

    • Even if you dissolved the compound in Methanol (a non-halogenated solvent), the entire solution is now Halogenated Waste .[1]

    • Action: Pour into the container marked "Halogenated Organic Solvents." [2]

    • Never pour this into the "Non-Halogenated / Flammable" waste stream.

Spill Management Workflow

In the event of a benchtop spill, immediate containment is necessary to prevent respiratory irritation from dust generation.[1]

SpillResponse Alert 1. Alert & Isolate (Notify nearby personnel) PPE 2. Don PPE (Nitrile Gloves, Goggles, N95/P100 if dust is visible) Alert->PPE TypeCheck Spill Type? PPE->TypeCheck SolidSpill Solid Powder TypeCheck->SolidSpill LiquidSpill Solution TypeCheck->LiquidSpill ActionSolid Cover with wet paper towel (Prevent Dust) SolidSpill->ActionSolid ActionLiquid Absorb with Vermiculite or Spill Pads LiquidSpill->ActionLiquid Clean 3. Collect & Clean (Soap/Water Wash) ActionSolid->Clean ActionLiquid->Clean Dispose 4. Disposal (Place in Hazardous Solid Waste) Clean->Dispose

Figure 2: Immediate response protocol for laboratory spills minimizing dust exposure.

Regulatory Compliance & Transport

Adherence to these codes ensures compliance with US EPA (RCRA) and international standards.

  • RCRA Waste Codes (USA):

    • If the waste solution is corrosive (pH < 2): D002 .[2][3][4]

    • While this specific compound is not P-listed or U-listed, it is regulated as a characteristic hazardous waste due to toxicity and halogen content.[1]

  • DOT Shipping (if transporting waste):

    • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (3-(5-Chloro-2-methoxyphenyl)prop-2-enoic acid)

    • Hazard Class: 8

    • Packing Group: III

References

  • US EPA. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of Illinois. (2024). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-(5-Chloro-2-methoxyphenyl)prop-2-enoic acid
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3-(5-Chloro-2-methoxyphenyl)prop-2-enoic acid
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